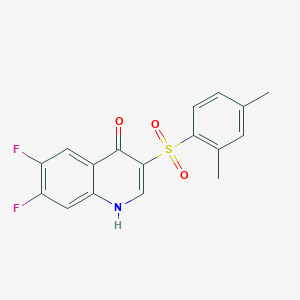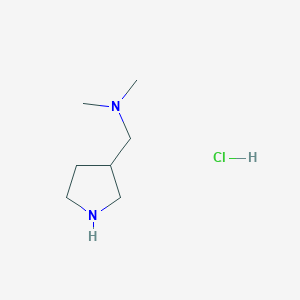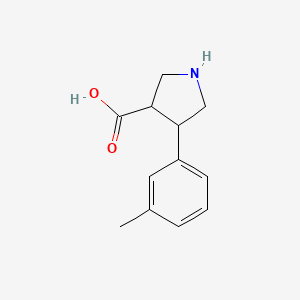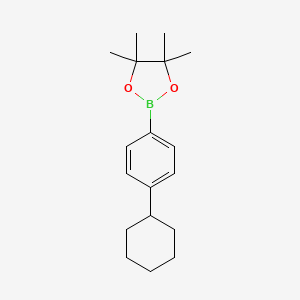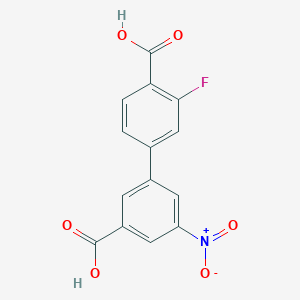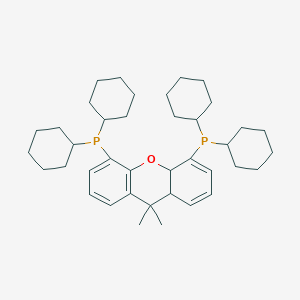
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (BDDPX) is a highly versatile molecule that has been used in a variety of scientific research applications. It is a phosphine-containing derivative of xanthenes, which are a family of dyes with a broad range of applications in chemistry and biochemistry. BDDPX has been used as a catalyst and ligand in organic synthesis, as a fluorophore in fluorescence-based assays, and as a reagent for the preparation of novel materials. In addition, BDDPX has been used in a variety of biophysical and biochemical studies.
科学的研究の応用
Catalysis
The compound is pivotal in Catalytic Carbonylation Reactions , where it acts as a ligand in palladium-catalyzed processes to facilitate the conversion of alkenes into valuable cyclic and oligomeric esters with high selectivity and efficiency. For instance, in the carbonylation of 4-penten-1-ol, this ligand in combination with Pd2(dba)3 results in higher conversion and selectivity towards ε-caprolactone and oligocaprolactone compared to other systems, showcasing its capability to enhance terminal carbonylation (Jeffrey K. Funk et al., 2005).
Luminescence and Material Science
In Material Science , this compound has been utilized in the synthesis of copper(I) complexes that exhibit strong luminescence properties. These properties are explored for potential applications in lighting and display technologies. For example, the study of mixed-ligand copper(I) halide complexes bearing this ligand revealed their strong emissive behavior in the solid state at room temperature. This characteristic opens avenues for their use in luminescent materials and antibacterial agents, mediated by DNA and membrane damage (O. Evangelinou et al., 2014).
Organometallic Chemistry
This ligand's flexibility and electron-donating properties make it an ideal candidate for Organometallic Chemistry , where it supports the formation of stable metal complexes. These complexes are essential in various catalytic transformations, including hydrogenation, carbon-carbon bond formation, and the activation of small molecules. For example, the synthesis and reactivity of rhodium complexes featuring bulky, neutral pincer ligands with a "POP" coordinating motif, including this compound, demonstrate unusual reactivity and selectivity in oxidative addition and olefin insertion reactions, hinting at its potential for bimetallic catalysis in amine–borane dehydrocoupling (Michael C. Haibach et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene involves the reaction of 9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester with dicyclohexylphosphine in the presence of triethylamine and palladium acetate.", "Starting Materials": [ "9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester", "dicyclohexylphosphine", "triethylamine", "palladium acetate" ], "Reaction": [ "To a solution of 9,9-dimethylxanthene-8,8-dicarboxylic acid diethyl ester (1.0 g, 2.5 mmol) in dry THF (20 mL) under nitrogen, dicyclohexylphosphine (1.2 g, 5.0 mmol) and triethylamine (1.0 g, 10.0 mmol) were added.", "The mixture was stirred at room temperature for 30 minutes.", "Palladium acetate (0.1 g, 0.5 mmol) was added to the reaction mixture and the reaction was stirred at 80°C for 24 hours.", "The reaction mixture was cooled to room temperature and filtered through a pad of celite.", "The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel to afford the desired product as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS番号 |
940934-47-4 |
製品名 |
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene |
分子式 |
C39H58OP2 |
分子量 |
604.8 g/mol |
IUPAC名 |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
InChIキー |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
正規SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)
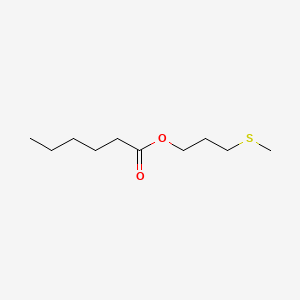

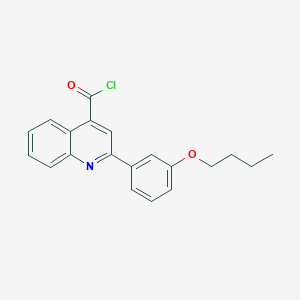

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
